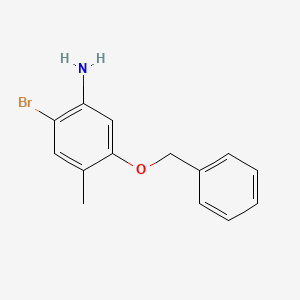

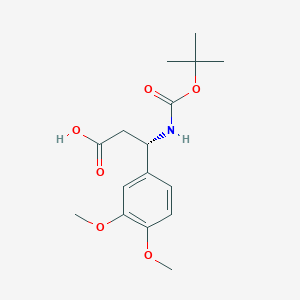

5-(Benzyloxy)-2-bromo-4-methylaniline

Overview

Description

The compound 5-(Benzyloxy)-2-bromo-4-methylaniline is a chemical of interest in various synthetic and analytical chemistry research areas. While the provided papers do not directly discuss this compound, they do provide insights into related compounds and methodologies that could be relevant for its analysis.

Synthesis Analysis

The synthesis of related brominated aromatic compounds is well-documented. For instance, the treatment of 5-benzyloxy-4-methylpent-2-enyl bromide with bismuth species leads to products with 1,5-stereocontrol, which could be a useful strategy for synthesizing structurally similar compounds to 5-(Benzyloxy)-2-bromo-4-methylaniline . Additionally, the synthesis of complex brominated molecules, such as 5-[(4-Bromophenyl)acetamido]-2-(4-tert-butylphenyl) benzoxazole, involves careful consideration of molecular structure and antimicrobial properties, which could be relevant for the synthesis and application of 5-(Benzyloxy)-2-bromo-4-methylaniline .

Molecular Structure Analysis

Computational studies, such as those using Gaussian09 software, can provide insights into the optimized molecular structure, vibrational frequencies, and other properties of brominated aromatic compounds . Such studies are essential for understanding the molecular structure of 5-(Benzyloxy)-2-bromo-4-methylaniline, including its electronic properties and potential energy distribution.

Chemical Reactions Analysis

The reactivity of brominated compounds with various nucleophiles and bases is a key area of study. For example, 6-bromo-2-methyl-3,1-benzoxazin-4-one shows chemoselectivity towards amines, Schiff bases, and azines, which could be indicative of the reactivity patterns of 5-(Benzyloxy)-2-bromo-4-methylaniline with similar reagents . Understanding these reaction pathways is crucial for the development of synthetic routes and applications of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds can be characterized using a variety of spectroscopic techniques, including NMR, IR, and MS . These techniques provide information on the compound's structure, purity, and functional groups. The crystal structure of related compounds, such as 5-(4-Bromophenylamino)-2-methylsulfanylmethyl-2H-1,2,3-triazol-4-carboxylic acid ethyl ester, can be determined using X-ray crystallography, which could be applied to determine the solid-state structure of 5-(Benzyloxy)-2-bromo-4-methylaniline .

Scientific Research Applications

Liver Metabolism and Metabolites

The metabolism of 2-halogenated 4-methylanilines, including 5-(Benzyloxy)-2-bromo-4-methylaniline, in rat liver microsomes was studied. This research revealed the formation of various metabolites, such as benzyl alcohols, halogenated N-(4'-aminobenzyl)-4-methylanilines, and azo derivatives. It was found that the type of halogen substituent significantly influences the microsomal metabolism rate (Boeren et al., 1992).

Synthesis of Aliphatic Compounds

The compound is utilized in the synthesis of aliphatic compounds with specific stereochemical configurations. The treatment of 5-benzyloxy-4-methylpent-2-enyl bromide with bismuth(III) iodide and zinc powder in reactions with aldehydes showed significant 1,5-stereocontrol, leading to the creation of aliphatic compounds with syn-related methyl groups (Donnelly et al., 2004).

Antimicrobial Activity

A study demonstrated the synthesis and evaluation of novel acrylate monomers derived from 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one and their related compounds. These synthesized monomers showed moderate to good antibacterial and antifungal activities, highlighting their potential in developing new antimicrobial agents (Saraei et al., 2016).

Mechanism of Action

Target of Action

It’s known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions .

Mode of Action

In the context of Suzuki–Miyaura cross-coupling reactions, the compound may interact with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It’s plausible that the compound could influence pathways related to carbon–carbon bond formation, given its potential use in suzuki–miyaura cross-coupling reactions .

Result of Action

In the context of suzuki–miyaura cross-coupling reactions, the compound could facilitate the formation of new carbon–carbon bonds .

properties

IUPAC Name |

2-bromo-4-methyl-5-phenylmethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrNO/c1-10-7-12(15)13(16)8-14(10)17-9-11-5-3-2-4-6-11/h2-8H,9,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEMSDHJSFUHYSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OCC2=CC=CC=C2)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90426937 | |

| Record name | 5-(benzyloxy)-2-bromo-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

499770-88-6 | |

| Record name | 2-Bromo-4-methyl-5-(phenylmethoxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=499770-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(benzyloxy)-2-bromo-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

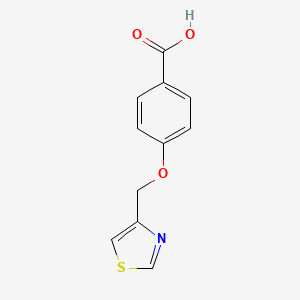

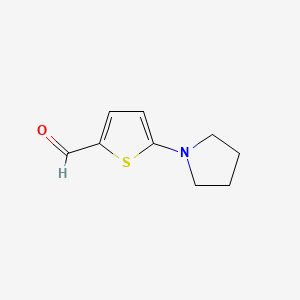

![2-(1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B1276685.png)